N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-13-15(11-22-24)19-17(20-9-10-21-19)12-23-27(25,26)18-8-4-6-14-5-2-3-7-16(14)18/h2-11,13,23H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPXMGRFSVXIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the pyrazole and pyrazine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonamide group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structure and Composition
The compound features a naphthalene core substituted with a sulfonamide group and a pyrazinylmethyl moiety, which contributes to its unique properties. The molecular formula is , and it has a molecular weight of approximately 376.46 g/mol.
Therapeutic Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antifungal Activity : Similar derivatives have been tested for antifungal properties against Candida species, showing promising results in inhibiting fungal growth.
- Anticancer Potential : The ability of sulfonamides to inhibit specific enzymes involved in cancer cell proliferation has been documented, indicating a possible role in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Efficacy Observed |
|---|---|---|
| Antimicrobial | Sulfanilamide derivatives | Effective against Gram-positive bacteria |
| Antifungal | Pyridine-sulfonamide derivatives | Greater efficacy than fluconazole against Candida spp. |
| Anticancer | Various sulfonamide analogs | Inhibition of cancer cell growth |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of N-substituted sulfonamides demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the pyrazine ring enhanced binding affinity to bacterial enzymes, contributing to the observed antimicrobial effects .
Case Study 2: Antifungal Properties
In another research project, novel pyridine-based sulfonamides were synthesized and evaluated for antifungal activity. Compounds showed MIC values less than 25 µg/mL against Candida albicans, indicating that structural modifications similar to those in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide could enhance antifungal potency .
Case Study 3: Anticancer Activity
Research on related compounds revealed their potential as inhibitors of Hsp90α protein, which plays a crucial role in cancer cell survival. The compounds exhibited IC50 values indicating effective inhibition, suggesting that this compound may also have anticancer applications .
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The sulfonamide group can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene sulfonamide group, which imparts distinct chemical and biological properties .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.44 g/mol. The compound features a naphthalene sulfonamide core linked to a pyrazole derivative, which enhances its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Naphthalene sulfonamide |
| Functional Groups | Pyrazole and sulfonamide moieties |
| Molecular Weight | 395.44 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. Notably, compounds with similar structural features have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The presence of the pyrazole moiety in this compound is hypothesized to contribute to its antitumor activity by modulating these targets.
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory potential of this compound. Pyrazole derivatives are known to inhibit nitric oxide production and other inflammatory mediators, suggesting a role in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors influence its efficacy:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target proteins.
- Linker Length and Flexibility : The distance between the naphthalene and pyrazole moieties affects the compound's ability to fit into enzyme active sites.
- Electronic Properties : Electron-withdrawing or donating groups can significantly impact the reactivity and stability of the compound.
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(trifluoromethyl)-N-(pyridinylmethyl)acetamide | Anticancer | Enhanced lipophilicity |
| 4-fluoro-N-(pyrimidinylmethyl)acetamide | Antitumor | Pyrimidine moiety |
| 5-methyl-N-(pyrazolylmethyl)acetamide | Antimicrobial | Increased solubility |
Case Study 1: Antimicrobial Evaluation
A study evaluating various pyrazole derivatives found that those with structural similarities to this compound exhibited significant antibacterial activity. The most active derivatives had MIC values comparable to established antibiotics, showcasing their potential as therapeutic agents .
Case Study 2: Antitumor Mechanism
Research has focused on the mechanism by which pyrazole derivatives inhibit cancer cell growth. In particular, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)naphthalene sulfonamide have been shown to disrupt signaling pathways associated with tumor growth, providing insights into their use as anticancer drugs .
Q & A
What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the pyrazine-pyrazole moiety (e.g., nucleophilic substitution or Suzuki-Miyaura coupling) .
- Sulfonamide formation via reaction of naphthalene-1-sulfonyl chloride with a pyrazine-methylamine intermediate under basic conditions (e.g., using K₂CO₃ or NEt₃) .
Key considerations: - Purification : Column chromatography or recrystallization (e.g., from methanol) to isolate intermediates .
- Yield optimization : Stoichiometric control of reagents (e.g., 1.1–1.5 eq of alkyl halides) and inert atmosphere (N₂/Ar) to prevent side reactions .
Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., pyrazole methyl at δ ~3.9 ppm) .
- X-ray crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding stabilizing the sulfonamide group) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) for biological assays .
How can reaction yields be improved in regioselective pyrazine functionalization?
Level: Advanced
Answer:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 56% yield in 30 hours vs. 85% in 2 hours under microwave) .
How are structural ambiguities resolved in X-ray crystallography data for sulfonamide derivatives?
Level: Advanced
Answer:
- SHELXL refinement : Employ disorder modeling for flexible groups (e.g., methylpyrazole) and anisotropic displacement parameters .
- Twinning analysis : Use Hooft/Y statistics in SHELX to detect pseudo-merohedral twinning, common in sulfonamide crystals .
- Hydrogen bonding networks : Validate via PLATON to confirm intramolecular stabilization .
What biological targets are associated with this compound, and how are assays designed?
Level: Basic
Answer:
- Enzyme inhibition : Targets include kinases or sulfotransferases, assessed via fluorescence polarization or radiometric assays .
- Receptor modulation : GPCR binding assays (e.g., competitive displacement using radiolabeled ligands) .
- Cellular activity : Antiproliferative effects measured via MTT assays (IC₅₀ determination) .
How are structure-activity relationship (SAR) studies methodologically designed for pyrazine-sulfonamide derivatives?
Level: Advanced
Answer:
- Systematic substitution : Modify pyrazole (e.g., methyl → trifluoromethyl) or naphthalene (e.g., sulfonamide → carboxamide) .
- In vitro screening : Prioritize compounds with >50% inhibition at 10 µM in primary assays, followed by dose-response curves .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes to kinase ATP pockets .
How are conflicting bioactivity data between synthetic batches troubleshooted?
Level: Advanced
Answer:
- Batch analysis : Compare HPLC purity, residual solvents (GC-MS), and counterion content (ion chromatography) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative susceptibility .
- Bioassay validation : Include positive controls (e.g., staurosporine for kinase assays) to confirm assay robustness .
What strategies mitigate challenges in sulfonamide group reactivity during derivatization?
Level: Advanced
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide nitrogen during alkylation .
- Low-temperature reactions : Perform acylations at 0–5°C to minimize sulfonamide cleavage .
- Acid scavengers : Add molecular sieves or polymer-bound bases to neutralize HCl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
